2-Hydroxy-1-(2-methylphenyl)ethan-1-one
Description
2-Hydroxy-1-(2-methylphenyl)ethan-1-one is an α-hydroxy ketone characterized by a hydroxyl group adjacent to a ketone and a 2-methylphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles such as pyrroles . Its ortho-methyl substituent influences steric and electronic properties, distinguishing it from para-substituted analogs.
Properties
CAS No. |
145070-48-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,10H,6H2,1H3 |
InChI Key |
CEJINNSYZFLSCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)CO |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one
- Structure : The methylsulfonyl group at the para position is strongly electron-withdrawing, enhancing electrophilicity at the ketone.
- Reactivity : Used in AcOH-catalyzed, one-pot pyrrole synthesis (76% yield) . The electron-withdrawing group facilitates nucleophilic attack by amines and nitriles.
- Applications : Key precursor for COX-2 selective NSAID pyrroles .
2-Hydroxy-1-(2-methylphenyl)ethan-1-one
- Reactivity : Expected to participate in similar multicomponent reactions but with possible yield variations due to steric effects.
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one (4f)
Functional Group Modifications
2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone
- Structure : Chlorine substituent increases electrophilicity and alters hydrogen-bonding patterns.
- Applications : Used in synthesizing agrochemicals and pharmaceuticals; higher reactivity in nucleophilic substitutions compared to hydroxyl analogs .
2-Hydroxy-1-(naphthalen-2-yl)ethan-1-one (4h)
Heterocyclic Derivatives
2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Structure: Incorporates a tetrahydroisoquinoline moiety, enabling interactions with biological targets.
- Applications : Used as a scaffold in drug discovery for CNS disorders .
2-Hydroxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Comparative Data Table
Research Findings and Trends
- Steric vs. Electronic Effects : Para-substituted derivatives (e.g., methylsulfonyl, methoxy) generally exhibit higher reactivity in electrophilic reactions due to reduced steric hindrance and enhanced electronic effects .
- Hydrogen Bonding : Ortho-substituted compounds like this compound may form intramolecular hydrogen bonds, affecting crystallization and solubility .
- Biological Relevance: Heterocyclic derivatives (e.g., indole, tetrahydroisoquinoline) show promise in drug discovery, while simpler aryl analogs are preferred for high-throughput synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
